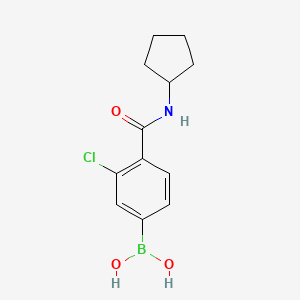
Ácido (3-Cloro-4-(ciclopentilcarbamoil)fenil)borónico
Descripción general
Descripción
“(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid compound with a phenyl ring substituted with a chloro group at the 3rd position and a cyclopentylcarbamoyl group at the 4th position . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological and chemical applications .
Synthesis Analysis
The synthesis of this compound might involve the reaction of a suitable boronic acid with a cyclopentylcarbamoyl chloride . The exact synthesis would depend on the specific conditions and reagents used.Molecular Structure Analysis
The compound has a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a cyclopentylcarbamoyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Boronic acids are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The presence of the chloro group might also allow for reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, boronic acids are typically solid at room temperature and are known to form stable crystals . The presence of the chloro and cyclopentylcarbamoyl groups could also influence properties such as solubility and stability .Aplicaciones Científicas De Investigación
Síntesis y Desarrollo de Medicamentos
Los ácidos borónicos se utilizan comúnmente en la síntesis de fármacos debido a su capacidad de someterse a diversas reacciones orgánicas. En el caso del “Ácido (3-Cloro-4-(ciclopentilcarbamoyl)fenil)borónico”, podría utilizarse en reacciones de adición 1,4-conjugada con etensulfonamidas para formar ariletensulfonamidas, que son posibles intermediarios para el desarrollo de fármacos .
Reacciones de Acoplamiento Cruzado
Este compuesto también puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son cruciales para la creación de moléculas orgánicas complejas. Tales reacciones podrían involucrar dibromotrifluorometilbenceno para sintetizar compuestos biarílicos con posibles actividades farmacológicas .
Aplicaciones de Detección
Los ácidos borónicos tienen la capacidad única de interactuar con cis-dioles, lo que los hace adecuados para aplicaciones de detección. Si bien no se detallan aplicaciones específicas para “Ácido (3-Cloro-4-(ciclopentilcarbamoyl)fenil)borónico”, es plausible que se pueda incorporar en moléculas sensoras para detectar analitos biológicos .
Terapia de Captura de Neutrones
Los ácidos fenilborónicos y sus ésteres se exploran como portadores de boro en la terapia de captura de neutrones, un tipo de tratamiento contra el cáncer. La estabilidad de estos compuestos en agua es crucial para su eficacia, y la investigación sobre su hidrólisis puede informar los sistemas de administración de fármacos .
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling “(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, inhaled, or if it comes into contact with skin . Always refer to the material safety data sheet (MSDS) for detailed safety information .
Propiedades
IUPAC Name |
[3-chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c14-11-7-8(13(17)18)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZUSCEHGWQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657360 | |
| Record name | [3-Chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957061-19-7 | |
| Record name | B-[3-Chloro-4-[(cyclopentylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)
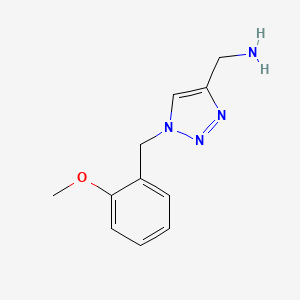
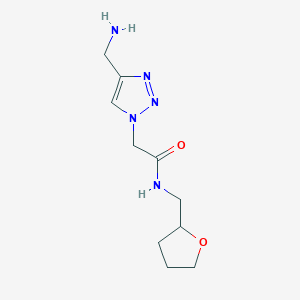
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
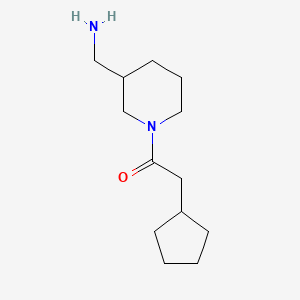
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)
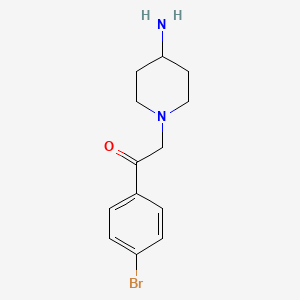
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)